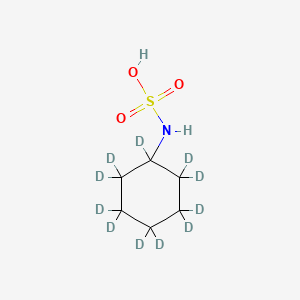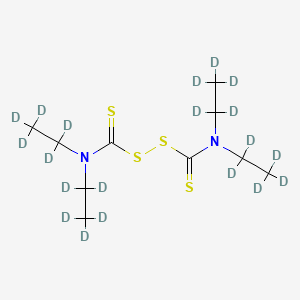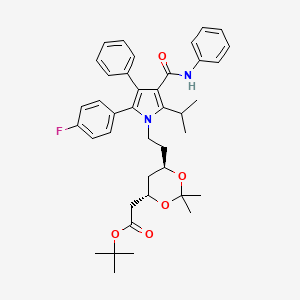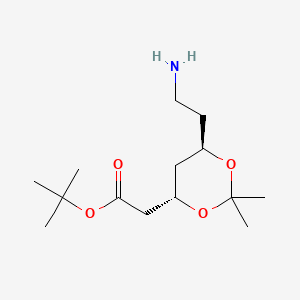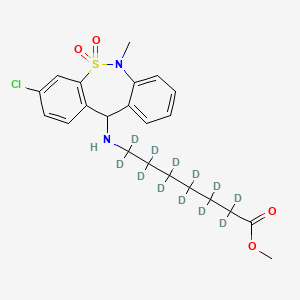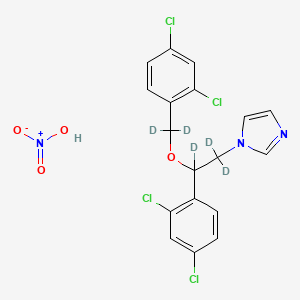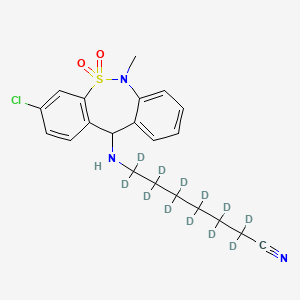
(6S)-Tetrahydro-L-biopterin-d3 Disulfate(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-Tetrahydro-L-biopterin-d3 Disulfate (Mixture of Diastereomers) is a chiral compound that plays a significant role in various biochemical processes. It is a deuterated form of tetrahydrobiopterin, which is an essential cofactor for the hydroxylation of aromatic amino acids and the synthesis of neurotransmitters such as dopamine, serotonin, and nitric oxide. The presence of deuterium atoms in the compound enhances its stability and provides unique properties for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-Tetrahydro-L-biopterin-d3 Disulfate involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms, cyclization, and the formation of the disulfate salt. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. High-performance liquid chromatography (HPLC) is often employed to separate the diastereomers and obtain the desired product in high purity .
Industrial Production Methods: Industrial production of (6S)-Tetrahydro-L-biopterin-d3 Disulfate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are used to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: (6S)-Tetrahydro-L-biopterin-d3 Disulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role as a cofactor in enzymatic processes.
Common Reagents and Conditions: Common reagents used in the reactions of (6S)-Tetrahydro-L-biopterin-d3 Disulfate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to maintain the integrity of the compound and achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of (6S)-Tetrahydro-L-biopterin-d3 Disulfate depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinonoid dihydrobiopterin, while reduction can regenerate the tetrahydrobiopterin form. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications .
Scientific Research Applications
(6S)-Tetrahydro-L-biopterin-d3 Disulfate has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways. In biology, it serves as a cofactor in enzymatic assays and helps elucidate the role of tetrahydrobiopterin in cellular processes. In medicine, it is investigated for its potential therapeutic effects in conditions such as phenylketonuria and cardiovascular diseases. Additionally, the compound is used in the pharmaceutical industry for drug development and quality control .
Mechanism of Action
The mechanism of action of (6S)-Tetrahydro-L-biopterin-d3 Disulfate involves its role as a cofactor for various enzymes. It facilitates the hydroxylation of aromatic amino acids by donating electrons to the active site of the enzyme. This process is essential for the synthesis of neurotransmitters and the regulation of nitric oxide production. The molecular targets of the compound include enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase. The pathways involved in its action are critical for maintaining normal physiological functions and metabolic homeostasis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (6S)-Tetrahydro-L-biopterin-d3 Disulfate include tetrahydrobiopterin, dihydrobiopterin, and sepiapterin. These compounds share structural similarities and serve as cofactors in similar biochemical processes.
Uniqueness: The uniqueness of (6S)-Tetrahydro-L-biopterin-d3 Disulfate lies in its deuterated form, which provides enhanced stability and distinct properties for research applications. The presence of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool for studying long-term biochemical processes and drug metabolism .
Properties
CAS No. |
1329499-33-3 |
|---|---|
Molecular Formula |
C9H15N5O3 |
Molecular Weight |
244.269 |
IUPAC Name |
(6S)-2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4-,6-/m0/s1/i1D3 |
InChI Key |
FNKQXYHWGSIFBK-QNGATXLJSA-N |
SMILES |
CC(C(C1CNC2=C(N1)C(=O)N=C(N2)N)O)O |
Synonyms |
(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-4(1H)-pteridinone-d3 Disulfate; [6S-[6R*(1S*,2R*)]]-5,6,7,8-Tetrahydro-biopterin-d3 Disulfate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


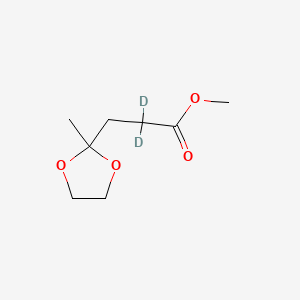
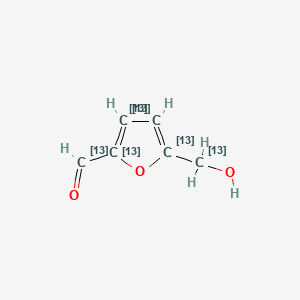
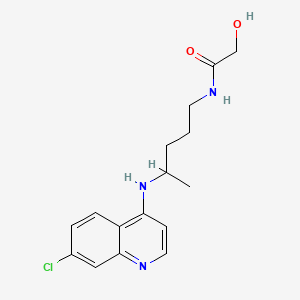
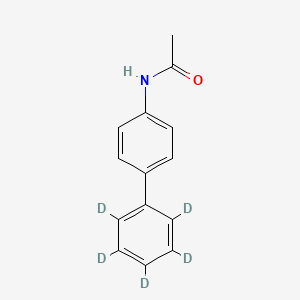
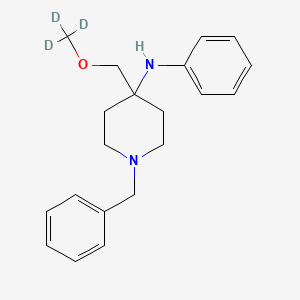
![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
